molecular formula C16H22N2O2 B2761511 N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421531-02-3

N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2761511
CAS No.: 1421531-02-3
M. Wt: 274.364
InChI Key: QLLRCZYCFIOGDC-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide ( 1421531-02-3) is a chemical compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol . This supplier offers this product in various quantities for research purposes. The compound features a bicyclic 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a structural motif of significant interest in medicinal chemistry. Derivatives of the 8-azabicyclo[3.2.1]octane core are extensively investigated for their potential interactions with the central nervous system. For instance, some analogues are studied as monoamine reuptake inhibitors, targeting transporters for dopamine, serotonin, and norepinephrine . In other research, the azabicyclo[3.2.1]octane structure is utilized in developing inhibitors for intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory and pain conditions . This makes the core structure a valuable template for probing neuropharmacology and inflammation pathways. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(18-14-8-9-15(18)12-20-11-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLRCZYCFIOGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core, followed by functionalization to introduce the phenylpropyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues of the Bicyclo[3.2.1]octane Core

The 3-oxa-8-azabicyclo[3.2.1]octane framework is shared among several compounds, with variations in substituents and functional groups influencing their properties. Key examples include:

N-(2-Methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
  • Substituent : 2-Methylphenyl group.
  • However, reduced alkyl chain length could limit solubility in nonpolar environments .
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide, N-phenyl (CAS 54746-08-6)
  • Substituent : Phenyl group.
  • Molecular Formula : C₁₃H₁₆N₂O₂.
  • Molecular Weight : 232.28 g/mol.
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 904316-92-3)
  • Substituent : Hydrochloride salt.
  • Key Differences : The salt form likely improves aqueous solubility, making it more suitable for formulation in biological assays. This contrasts with the neutral carboxamide derivatives, which may exhibit lower solubility .

Functional Group Variations

tert-Butyl 3-Oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (Compound 15)
  • Substituent : tert-Butyloxycarbonyl (Boc) group.
  • Synthesis Notes: Synthesized in a 1:4 ratio with a by-product (compound 16) under specific cyclization conditions. Lower yields compared to patents suggest sensitivity to reaction conditions .
  • Key Differences : The Boc group serves as a protective moiety, enabling further functionalization of the nitrogen atom. This contrasts with the permanent carboxamide group in the target compound.
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
  • Substituent : Cyclopropylmethyl group.
  • Functional Group : Ketone at position 3.
  • Cyclopropyl groups may confer ring strain, influencing receptor binding .

Comparative Data Table

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[...] 3-Phenylpropyl carboxamide Not provided Not provided Not provided Flexible linker, hydrophobic interactions
N-(2-Methylphenyl)-3-oxa-8-azabicyclo[...] 2-Methylphenyl carboxamide Not provided Not provided Not provided Compact substituent, reduced steric hindrance
N-Phenyl-8-oxa-3-azabicyclo[...] (CAS 54746-08-6) Phenyl carboxamide C₁₃H₁₆N₂O₂ 232.28 54746-08-6 Shortened linker, rigid conformation
3-Oxa-8-azabicyclo[...] hydrochloride (Evid2) Hydrochloride salt Not provided Not provided 904316-92-3 Enhanced solubility, salt form
tert-Butyl 3-oxa-8-azabicyclo[...]-carboxylate Boc-protected Not provided Not provided Not provided Synthetic intermediate, protective group

Biological Activity

N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, also known by its CAS number 1421531-02-3, is a bicyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure characterized by the presence of nitrogen and oxygen atoms, which contribute to its unique interactions within biological systems. Its molecular formula is C16H22N2O2C_{16}H_{22}N_{2}O_{2} with a molecular weight of 274.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The bicyclic structure allows for high specificity in binding, which can modulate various biological pathways including:

  • Signal Transduction : Influencing cellular communication processes.
  • Metabolic Processes : Affecting biochemical pathways within cells.
  • Gene Expression Regulation : Modulating the expression of specific genes.

Biological Activity

Research indicates that this compound exhibits significant activity in several areas:

1. Opioid Receptor Modulation

This compound has been studied for its role as a selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies show that modifications to the compound can enhance its selectivity and potency against kappa receptors while minimizing effects on mu receptors, which are associated with analgesic effects and side effects like addiction .

2. Neuropharmacological Effects

The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its ability to interact with neural receptors suggests potential applications in treating conditions such as depression and anxiety disorders.

3. Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further investigation is required to elucidate the specific pathways involved.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
SAR DevelopmentIdentified modifications that enhance kappa receptor selectivity; IC50 values reported for various analogs.
Mechanistic InsightsExplored the interaction with opioid receptors; demonstrated potential neuropharmacological applications.
Anticancer PotentialInvestigated apoptosis induction in cancer cell lines; preliminary results suggest efficacy but require further validation.

Q & A

Q. What are the key synthetic routes for N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Construction of the 3-oxa-8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization of a precursor diol or amine.
  • Step 2 : Carboxamide formation at the 8-position using activated carbonyl reagents (e.g., carbonyldiimidazole).
  • Step 3 : Coupling the phenylpropyl group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Critical Parameters :
  • Temperature : Higher yields (>70%) are achieved at 80–100°C for cyclization.
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide stability.
StepReaction TypeOptimal ConditionsYield Range
1CyclizationH₂SO₄, 90°C, 12h60–75%
2CarboxamationCDI, DMF, RT, 6h80–90%
3CouplingPd(OAc)₂, 100°C50–65%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Resolve bicyclic core stereochemistry (e.g., axial vs. equatorial protons) and confirm phenylpropyl substitution.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the 3-oxa ring .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Use a C18 column (60% acetonitrile/water, 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the phenylpropyl group to the bicyclic core?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃, XPhos) for Buchwald-Hartwig amination.
  • Solvent Optimization : Compare DMF, toluene, and THF; higher polarity solvents improve solubility but may reduce reactivity.
  • Additives : Use ligands (BINAP) or bases (Cs₂CO₃) to stabilize intermediates .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent.

Q. How can contradictions in biological activity data across different assays be resolved?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) to prevent aggregation in aqueous buffers.
  • Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with activity .
  • Statistical Analysis : Apply ANOVA to identify outliers and normalize data across replicates.

Q. What strategies are effective for studying the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24h.
  • Oxidative stress : Treat with 3% H₂O₂.
  • Analytical Monitoring :
  • HPLC-PDA : Quantify degradation products; track loss of parent compound.
  • LC-HRMS : Identify major degradation pathways (e.g., hydrolysis of the oxa ring) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the phenylpropyl substituent?

  • Methodological Answer :
  • Analog Synthesis : Replace phenylpropyl with shorter (benzyl) or bulkier (naphthylpropyl) groups.
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., receptor binding).
  • Computational Docking : Use Schrödinger Suite to model interactions between substituents and binding pockets .

Q. What computational methods predict the compound's binding affinity to neurological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to serotonin/dopamine receptors (≥100 ns trajectories).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the binding site.
  • Pharmacophore Modeling : Align the bicyclic core with known inhibitors (e.g., tropane alkaloids) .

Data Contradiction Analysis Framework

Contradiction TypeResolution StrategyExample Evidence
Variable bioactivity across assaysNormalize assay conditions (pH, ionic strength)
Low reproducibility in synthesisStandardize catalyst purity and solvent drying
Unstable HPLC peaksOptimize mobile phase (e.g., add 0.1% formic acid)

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